7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-phenyl-substituted coumarin core and a 2-(3-methoxyphenyl)-2-oxoethoxy side chain at position 6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-5-8-17(12-18)22(25)15-28-19-10-11-20-21(16-6-3-2-4-7-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNHFWHVJALOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and pyridine, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Variations
- Side Chain Aryl Groups :
- The target compound’s 3-methoxyphenyl group introduces meta-substitution, which may reduce steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl in 4a or 4-methylphenyl in ).
- Electron-donating methoxy groups (e.g., 3,4-dimethoxyphenyl in ) enhance solubility but may alter metabolic stability.
- Heterocyclic substitutions (e.g., triazole in ) introduce hydrogen-bonding capabilities, critical for target engagement.
Melting Points and Solubility
- The target compound’s melting point (157–160°C) is comparable to EMAC10163k, suggesting similar crystallinity .
- Methoxy groups generally improve solubility in polar solvents, while phenyl and methyl groups enhance lipophilicity .
Analytical Characterization
- Spectroscopic Data :
Biological Activity
Overview
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is recognized for its diverse biological activities. This compound's unique structure, characterized by a chromen-2-one core and specific substituents, contributes to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C23H19O4
- Molecular Weight : 365.39 g/mol
- IUPAC Name : 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its structural features allow it to modulate pathways involved in inflammation and cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial DNA synthesis by inhibiting crucial enzymes.
Anticancer Properties
The compound has demonstrated cytotoxic effects in several cancer cell lines, including:
- Colon Cancer (HCT116) : Exhibited IC50 values indicating effective growth inhibition.
- Breast Cancer (MCF-7) : Induced apoptosis in treated cells.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Inhibition of DNA gyrase |
| Anticancer | HCT116 (Colon) | 20 | Induction of apoptosis |
| MCF-7 (Breast) | 25 | Cell cycle arrest and apoptosis | |
| Anti-inflammatory | Macrophages | N/A | Reduction of TNF-alpha and IL-6 production |
Case Study: Anticancer Activity in HCT116 Cells
A study evaluated the cytotoxic effects of the compound on HCT116 colon cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
Q & A
Synthesis and Reaction Mechanisms
Q1. How can researchers design an optimized synthetic route for 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, considering competing side reactions? Answer: A common approach involves nucleophilic substitution between a 7-hydroxycoumarin derivative and a phenacyl bromide bearing the 3-methoxyphenyl group, as seen in analogous coumarin derivatives . Key steps include:
- Base selection: Potassium carbonate in acetone or DMF promotes efficient alkoxylation while minimizing hydrolysis of the phenacyl bromide .
- Purification: Column chromatography with ethyl acetate/hexane (1:3) resolves unreacted starting materials and byproducts.
- Yield optimization: Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures timely quenching. Reported yields for similar compounds range from 65–78% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
